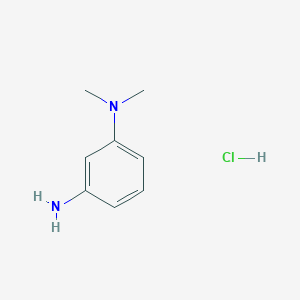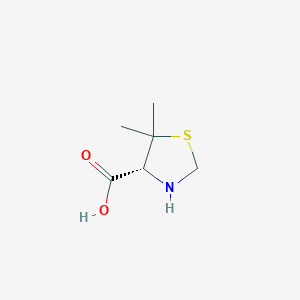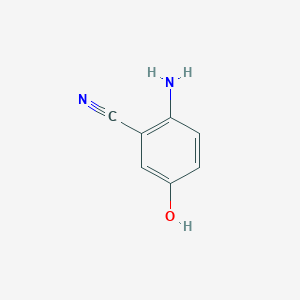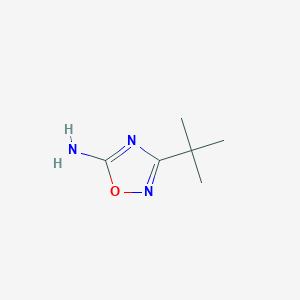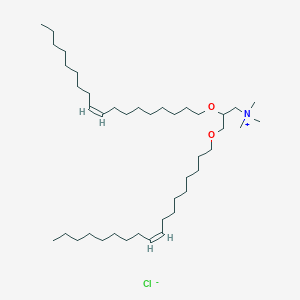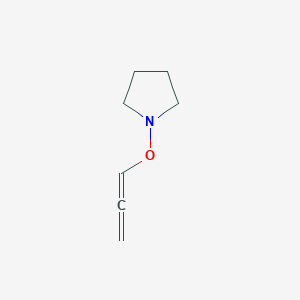
Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the pyrrolidine family, which is a class of organic compounds that contain a five-membered ring structure with one nitrogen atom. Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism Of Action
The mechanism of action of Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) is not fully understood. However, studies have suggested that it may act as a nucleophile in various reactions, such as Michael addition and Diels-Alder reactions. Additionally, this compound has been shown to exhibit Lewis basicity, which may contribute to its reactivity in various reactions.
Biochemical And Physiological Effects
Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) has not been extensively studied for its biochemical and physiological effects. However, studies have suggested that it may have potential applications in drug discovery and development due to its unique properties.
Advantages And Limitations For Lab Experiments
Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) has several advantages for use in lab experiments, including its high reactivity and potential applications in organic synthesis. However, its limitations include the need for careful optimization of reaction conditions to ensure high yield and purity.
Future Directions
There are several future directions for research on Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI). One potential direction is to further study its mechanism of action and reactivity in various reactions. Additionally, studies could be conducted to explore its potential applications in drug discovery and development. Finally, researchers could investigate the potential use of this compound as a chiral auxiliary in asymmetric synthesis.
Synthesis Methods
Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) can be synthesized using various methods, including the reaction of 1,2-propadiene with pyrrolidine in the presence of a catalyst or the reaction of 1,2-propadienyl chloride with pyrrolidine. The synthesis of this compound requires careful optimization of reaction conditions to ensure high yield and purity.
Scientific Research Applications
Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) has been studied extensively for its potential applications in scientific research. One of the most promising applications is in the field of organic synthesis, where it has been used as a building block for the synthesis of various compounds. Additionally, this compound has been studied for its potential use as a ligand in catalysis and as a chiral auxiliary in asymmetric synthesis.
properties
CAS RN |
113377-57-4 |
|---|---|
Product Name |
Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) |
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
InChI |
InChI=1S/C7H11NO/c1-2-7-9-8-5-3-4-6-8/h7H,1,3-6H2 |
InChI Key |
ZNPPRHHYKIFHJG-UHFFFAOYSA-N |
SMILES |
C=C=CON1CCCC1 |
Canonical SMILES |
C=C=CON1CCCC1 |
synonyms |
Pyrrolidine, 1-(1,2-propadienyloxy)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



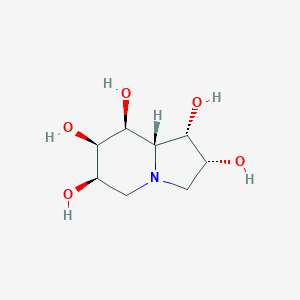
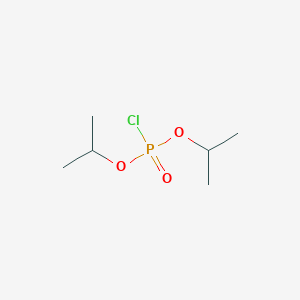
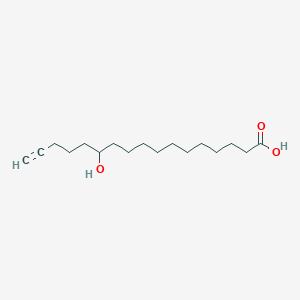
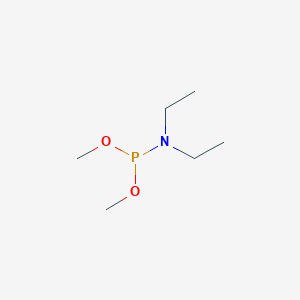
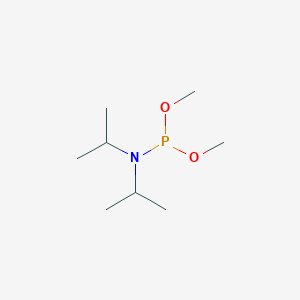
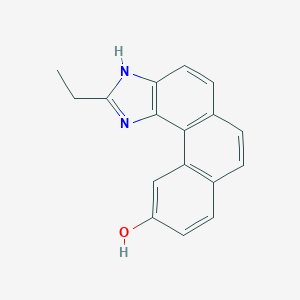
![3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline](/img/structure/B43694.png)
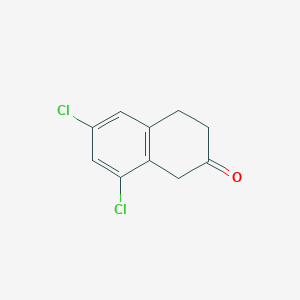
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43696.png)
